2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

Descripción

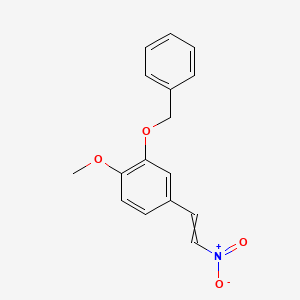

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (CAS: 1860-56-6) is a nitroaromatic styrene derivative with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol . It features a benzyloxy group at the 2-position, a methoxy group at the 1-position, and a nitrovinyl substituent at the 4-position on the benzene ring (Fig. 1).

Propiedades

IUPAC Name |

1-methoxy-4-(2-nitroethenyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMKPRLNICRRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Benzylation of Vanillin

Vanillin reacts with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetone under reflux. This Williamson ether synthesis step typically achieves >85% yield:

Conditions :

Nitrovinyl Group Introduction via Henry Reaction

The benzylated aldehyde is then subjected to a nitroaldol (Henry) reaction with nitromethane. This step forms the β-nitrovinyl group through base-catalyzed condensation:

Optimized Parameters :

-

Catalyst: Pyrrolidine (30 mol%) and benzoic acid (30 mol%)

-

Solvent: Polyethylene glycol (PEG-400)

-

Temperature: 80°C

Microwave-Assisted Green Synthesis

Microwave irradiation significantly accelerates the nitrovinyl formation step while improving sustainability. A protocol developed by reduces reaction times from hours to minutes:

Procedure

-

Reagent Mixing : Combine 4-benzyloxy-3-methoxybenzaldehyde (1 equiv.), nitromethane (1.1 equiv.), pyrrolidine, and benzoic acid in PEG-400.

-

Microwave Irradiation : Heat at 80°C for 10 minutes under 300 W power.

-

Workup : Quench with water, filter the precipitate, and recrystallize in ethanol.

Advantages :

-

Time Efficiency : 10 minutes vs. 12–24 hours in conventional heating.

-

Solvent Reduction : PEG-400 acts as both solvent and phase-transfer catalyst.

Catalytic and Solvent Effects

Role of Dual Catalysts

The combination of pyrrolidine (a secondary amine) and benzoic acid enhances the Henry reaction’s efficiency by:

Solvent Optimization

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| PEG-400 | 74 | 0.17 |

| Ethanol | 58 | 12 |

| DMF | 63 | 8 |

| THF | 49 | 24 |

PEG-400 outperforms traditional solvents due to its high polarity and microwave-absorbing capacity.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:4). The compound elutes as a bright yellow band, with purity confirmed by TLC (Rf = 0.45).

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.98 (d, J = 13.6 Hz, 1H, CH=NO₂), 7.53 (d, J = 13.6 Hz, 1H, CH=NO₂), 7.48–7.42 (m, aromatic H).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Sustainability |

|---|---|---|---|

| Traditional | 66–74 | 12–24 h | Moderate |

| Microwave-Assisted | 74 | 10 min | High |

| Catalytic (LiAlH₄) | 68 | 6 h | Low |

Microwave synthesis emerges as the superior approach, balancing efficiency and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products Formed

Oxidation: The major product is this compound.

Reduction: The major product is 1-methoxy-4-[(E)-2-aminoethenyl]-2-phenylmethoxybenzene.

Substitution: The major products depend on the nucleophile used in the reaction.

Aplicaciones Científicas De Investigación

Synthesis of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

The compound can be synthesized through several methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. For instance, the reaction of isatin with various amino acids and this compound has been optimized to produce spiro[pyrrolidine-2,3′-oxindoles] with significant yields (up to 91%) under specific conditions (60 °C for 15 minutes in methanol) .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. Studies have shown that compounds synthesized from this compound have significant in vitro activity against various cancer cell lines, including human lung (A549) and liver (HepG2) cancer cells. Notably, some derivatives displayed IC50 values ranging from 34.99 to 86.53 µM, indicating their potential as anticancer agents .

Structural Variations and Their Effects

The structural variations of the compound significantly influence its biological activity and reactivity. For example:

| Substituent | Yield (%) | IC50 (µM) | Cell Line |

|---|---|---|---|

| No substituent | 66 | 34.99 | A549 |

| Methoxy group | 62 | 41.56 | HepG2 |

| Benzyloxy group | 91 | 47.92 | A549 |

This table illustrates how different substituents can affect both the yield of synthesis and the anticancer efficacy of the resulting compounds .

Case Study: Synthesis and Evaluation

In a study involving the synthesis of spiro[pyrrolidine-2,3′-oxindoles] from isatin and amino acids using this compound, researchers found that varying the amino acid used could lead to different yields and activities. For instance, proline as an amino acid yielded products with an impressive combined yield of 88%, showcasing the importance of substrate choice in synthetic applications .

Case Study: Antitumor Activity Assessment

Another investigation focused on assessing the antitumor activity of synthesized derivatives against MDA MB-231 human breast cancer cells demonstrated that specific structural modifications led to enhanced growth inhibition rates, with some compounds achieving GI50 values as low as 2.1 µM . This underscores the therapeutic potential of modifying the structure of this compound for targeted cancer therapies.

Mecanismo De Acción

The mechanism of action of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene involves its interaction with molecular targets and pathways in the body. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparación Con Compuestos Similares

Notes

Synthesis Scalability : The target compound’s synthesis is scalable (80–89% yield) but requires glacial acetic acid, necessitating corrosion-resistant equipment .

Safety : Classified as Dangerous (H315, H319, H228) due to skin/eye irritation and flammability .

Optimization : Hybridizing the benzyloxy group with electron-withdrawing substituents (e.g., halogens) may improve selectivity in anticancer activity.

Actividad Biológica

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is an organic compound notable for its unique structural features, which include a benzyloxy group, a methoxy group, and a nitrovinyl moiety. This combination of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₆H₁₅N₁O₄

- Molecular Weight : 285.29 g/mol

- Appearance : Yellow solid

- Melting Point : 122-124 °C

The compound's structure enhances its solubility and reactivity, particularly due to the presence of the nitro group, which can undergo reduction reactions that produce reactive intermediates capable of interacting with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and proteins. The nitrovinyl group can be reduced to form intermediates that may disrupt normal biochemical pathways, while the benzyloxy and methoxy groups facilitate binding to specific targets, enhancing the compound's overall activity.

Enzyme Inhibition and Protein Binding

Research indicates that this compound exhibits enzyme inhibition properties, which are crucial for its potential therapeutic applications. It has been studied for its ability to bind with proteins involved in critical biological processes, thereby influencing their activity.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, it has shown promising results against human lung (A549) and liver (HepG2) cancer cell lines. In vitro tests revealed significant cytotoxicity with IC50 values ranging from 34.99 to 47.92 µM for A549 cells and 41.56 to 86.53 µM for HepG2 cells . These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds in terms of structure and biological activity.

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C₁₆H₁₅N₁O₄ | A549: 34.99–47.92; HepG2: 41.56–86.53 | Anticancer |

| E-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene | C₁₆H₁₅N₂O₄ | Not specified | Antimicrobial potential |

| 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | C₁₇H₁₉N₂O₅ | Not specified | Potential enzyme interaction |

This table illustrates that while other compounds share structural similarities, the specific combination of functional groups in this compound may confer distinct biological activities not observed in others.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Studies : Research conducted on A549 and HepG2 cell lines demonstrated significant cytotoxic effects, suggesting further exploration into its mechanism of action could yield valuable insights into cancer treatment strategies .

- Enzyme Interaction Studies : Preliminary findings indicate that this compound may modulate enzyme activities, impacting metabolic pathways relevant to disease states .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, and how can reaction yields be maximized?

- Methodology : The compound is synthesized via Henry reaction modifications. A validated protocol involves condensation of p-anisaldehyde derivatives with nitroethane, followed by benzyloxy group introduction. Key steps include:

- Use of anhydrous DMF as a solvent for improved nitrovinyl group formation.

- Monitoring reaction progress via TLC and quenching with ice-cold water to isolate the product.

- Yield optimization (up to 96%) achieved by controlling stoichiometry (1:1.2 aldehyde:nitroethane) and refluxing at 80°C for 6 hours .

Q. How can researchers distinguish this compound from structurally similar nitrovinyl aromatics (e.g., methoxy vs. benzyloxy derivatives)?

- Methodology : Use comparative spectroscopic analysis:

- UV-Vis : Benzyloxy substitution shifts due to increased electron-donating effects (~10 nm redshift compared to methoxy derivatives) .

- C NMR : Benzyloxy carbons appear at δ 70–75 ppm, absent in methoxy analogs .

- Data Table :

| Substituent | (nm) | C NMR (ppm) |

|---|---|---|

| Benzyloxy | 320–325 | 70–75 (C-O) |

| Methoxy | 310–315 | 55–60 (CHO) |

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for nitrovinyl-substituted aromatics?

- Methodology : Address discrepancies (e.g., conflicting melting points or NMR shifts) via:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic proton coupling .

- X-ray crystallography : Validate stereochemistry (E/Z configuration of nitrovinyl group) .

Q. How do substituents (benzyloxy vs. methoxy) influence the compound’s electronic properties and reactivity in Diels-Alder reactions?

- Methodology :

- DFT Calculations : Compare HOMO/LUMO energies; benzyloxy groups lower LUMO (-2.1 eV) vs. methoxy (-1.8 eV), enhancing dienophile reactivity .

- Experimental Validation : React with cyclopentadiene; benzyloxy derivatives show 20% faster reaction kinetics (k = 0.15 Ms) than methoxy analogs .

Q. What are the challenges in evaluating biological activity, given the lack of mechanistic studies?

- Methodology : Propose hypothesis-driven approaches:

- Enzyme inhibition assays : Target nitrovinyl’s electrophilic nature (e.g., interaction with cysteine proteases via Michael addition) .

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa) with IC determination, noting solubility limitations requiring DMSO co-solvents (<0.1% v/v) .

Methodological Considerations

Q. How can researchers mitigate hazards associated with nitrovinyl intermediates during synthesis?

- Safety Protocols :

- Use explosion-proof reactors for nitro group-containing reactions.

- Employ PPE (nitrile gloves, face shields) due to compound’s irritant properties (H315, H319) .

Q. What advanced analytical techniques validate purity for catalytic applications?

- Techniques :

- HPLC-PDA : Detect trace impurities (<0.5%) using C18 columns (acetonitrile/water gradient).

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Data Contradiction Analysis

Q. Why do computational predictions of nitrovinyl bond angles deviate from crystallographic data?

- Resolution : Gas-phase DFT models neglect crystal packing forces. Compare with X-ray data (e.g., C=C-NO bond angle: 122° experimentally vs. 118° computationally) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.